molecular formula C9H10N2O3 B11758184 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11758184
M. Wt: 194.19 g/mol
InChI Key: IDYXALWEZJVZIG-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound featuring a fused pyrrolo-pyridine core with methoxy substituents at the 4- and 6-positions. The compound is synthesized via cyclization reactions involving α-keto esters and N-(pyridinyl)pivalamides under acidic conditions, as demonstrated in protocols from Heterocycles (2016) . Its methoxy groups enhance solubility and modulate electronic properties, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4,6-dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C9H10N2O3/c1-13-6-4-8(14-2)11-9-5(6)3-7(12)10-9/h4H,3H2,1-2H3,(H,10,11,12)

InChI Key

IDYXALWEZJVZIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1CC(=O)N2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves cyclization reactions. One common synthetic route includes the reaction of appropriate pyrrole and pyridine precursors under specific conditions to form the desired heterocyclic structure. Industrial production methods often involve optimized reaction conditions to maximize yield and purity. For instance, the use of palladium-catalyzed annulation strategies has been explored to efficiently synthesize this compound .

Chemical Reactions Analysis

4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4,6-dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It shows promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In vitro studies have revealed that derivatives of this compound can reduce neuronal cell death induced by neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative disorders .

Antimicrobial Properties

4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has also been evaluated for its antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted as a mechanism of action.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further functionalization that can lead to the development of novel pharmaceuticals.

Synthesis of Bioactive Molecules

Researchers have utilized 4,6-dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one as a precursor for synthesizing other biologically active compounds through various chemical reactions including cyclization and alkylation.

Case Study:
A synthetic route involving this compound led to the successful preparation of a series of new pyridine derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may interact with multiple targets in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Synthesis Method Biological Relevance Source Key Findings
4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 4-OCH₃, 6-OCH₃ Cyclization of α-keto esters with pivalamides Potential kinase inhibitor scaffold High yield alkylation at N- and O-positions
3-Hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 3-OH, 1-CH₃, 3-Ph Reductive cyclization of bromopyridinyl acetamide Bioactive intermediate Limited synthetic scalability
5-Fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 5-F Halogenation of pyrrolo-pyridine core Anticancer candidate (7-aza-2-oxindole) Improved metabolic stability
3-(4-Dimethylaminobenzylidene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 3-benzylidene with dimethylamino group Condensation with aldehydes Dual GSK3β/Tau aggregation inhibitor Demonstrated neuroprotective activity
Phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone 3-Cl, 3-Cl, phenyl ketone Friedel-Crafts acylation Structural characterization Crystal structure resolved (C7H4Cl2N2O)

Research Findings and Trends

  • Structural Optimization : Alkylation at the N1-position (e.g., 1-benzyl or 1-ethyl derivatives) enhances blood-brain barrier penetration, critical for CNS-targeted therapies .
  • Dual-Target Inhibitors: Recent work highlights the superiority of 3-benzylidene-pyrrolo-pyridinones in multitarget therapies for Alzheimer’s disease, combining kinase inhibition and anti-aggregation effects .
  • Market Trends : Halogenated derivatives (e.g., 4-chloro and 5-bromo) dominate preclinical pipelines due to their versatility in cross-coupling reactions .

Biological Activity

4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a compound of interest due to its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure

The chemical structure of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be represented as follows:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one. In vitro tests indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These results suggest that the compound effectively inhibits bacterial growth, with complete death of S. aureus and E. coli observed within 8 hours of exposure .

Antifungal Activity

In addition to its antibacterial effects, 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has shown antifungal activity. Studies indicate that it can inhibit the growth of various fungal strains, although specific MIC values for these fungi were not detailed in the available literature.

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Research indicates that derivatives of pyrrolo-pyridine compounds can act as inhibitors of specific kinases involved in cancer progression. For example, compounds similar to 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one have been identified as inhibitors of the HPK1 kinase pathway in cancer cells .

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of various pyrrolidine derivatives against a range of bacterial pathogens. The findings indicated that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to their counterparts lacking such substitutions.
  • Case Study on Anticancer Mechanisms : Another study focused on the mechanism by which pyrrolidine derivatives inhibit cancer cell proliferation. It was found that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways.

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